Cas no 122775-34-2 (3-iodo-4H-chromen-4-one)

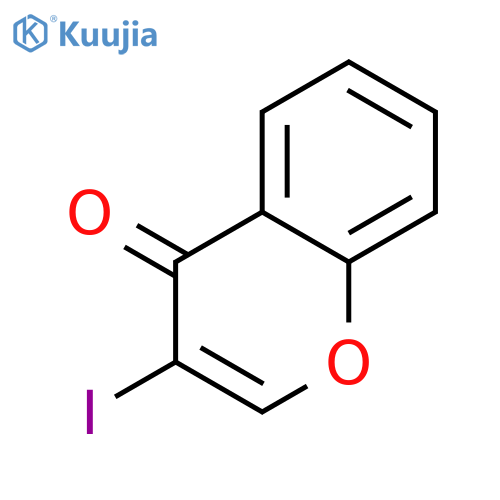

3-iodo-4H-chromen-4-one structure

商品名:3-iodo-4H-chromen-4-one

CAS番号:122775-34-2

MF:C9H5IO2

メガワット:272.039274930954

MDL:MFCD09475514

CID:1102425

PubChem ID:329764762

3-iodo-4H-chromen-4-one 化学的及び物理的性質

名前と識別子

-

- 3-iodochromen-4-one

- 3-iodo-4H-1-benzopyran-4-one

- 3-iodo-4H-benzopyran-4-one

- 3-iodo-chromen-4-one

- 3-Iodochromone

- 3-Iodo-4H-chromen-4-one

- 3-IodochroMone, 97%

- 3-IodochroMone, 97per cent

- C9H5IO2

- EN300-7461711

- 122775-34-2

- SZDBDDKQJHHRGH-UHFFFAOYSA-N

- C91063

- DTXSID30447787

- DB-136736

- Z1269128046

- SCHEMBL2428944

- MFCD09475514

- 3-iodo-4H-chromen-4-one

-

- MDL: MFCD09475514

- インチ: InChI=1S/C9H5IO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H

- InChIKey: SZDBDDKQJHHRGH-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=O)C(=CO2)I

計算された属性

- せいみつぶんしりょう: 271.93300

- どういたいしつりょう: 271.93343g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- ゆうかいてん: 93-98 °C

- PSA: 30.21000

- LogP: 2.39760

- かんど: Light Sensitive

3-iodo-4H-chromen-4-one セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36

- セキュリティの説明: 26

-

危険物標識:

3-iodo-4H-chromen-4-one 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-iodo-4H-chromen-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I737450-100mg |

3-Iodo-4H-chromen-4-one |

122775-34-2 | 100mg |

$ 250.00 | 2022-06-04 | ||

| Enamine | EN300-7461711-1.0g |

3-iodo-4H-chromen-4-one |

122775-34-2 | 95.0% | 1.0g |

$219.0 | 2025-03-21 | |

| Fluorochem | 033522-250mg |

3-Iodo-4H-chromen-4-one |

122775-34-2 | 95% | 250mg |

£83.00 | 2022-02-28 | |

| Enamine | EN300-7461711-0.05g |

3-iodo-4H-chromen-4-one |

122775-34-2 | 95.0% | 0.05g |

$51.0 | 2025-03-21 | |

| Enamine | EN300-7461711-2.5g |

3-iodo-4H-chromen-4-one |

122775-34-2 | 95.0% | 2.5g |

$430.0 | 2025-03-21 | |

| Enamine | EN300-7461711-10.0g |

3-iodo-4H-chromen-4-one |

122775-34-2 | 95.0% | 10.0g |

$945.0 | 2025-03-21 | |

| abcr | AB348370-1g |

3-Iodochromone, 97%; . |

122775-34-2 | 97% | 1g |

€152.60 | 2025-02-20 | |

| abcr | AB348370-250mg |

3-Iodochromone, 97%; . |

122775-34-2 | 97% | 250mg |

€118.20 | 2025-02-20 | |

| A2B Chem LLC | AE43697-1g |

3-Iodochromone |

122775-34-2 | ≥ 99% (HPLC) | 1g |

$371.00 | 2024-04-20 | |

| 1PlusChem | 1P009IZ5-100mg |

3-Iodochromone |

122775-34-2 | ≥ 99% (HPLC) | 100mg |

$116.00 | 2023-12-25 |

3-iodo-4H-chromen-4-one 関連文献

-

Jie Han,Tao Wang,Siqi Feng,Chenchen Li,Zunting Zhang Green Chem. 2016 18 4092

-

Tian Luo,Jie-Ping Wan,Yunyun Liu Org. Chem. Front. 2020 7 1107

-

Wen-Qing Zhu,Zi-Wei Zhang,Wen-Yong Han,Yu-Chen Fang,Ping Yang,Lin-Qiang Li,Yong-Zheng Chen Org. Chem. Front. 2021 8 3413

-

4. Synthesis of chromone-containing polycyclic compounds via palladium-catalyzed [2 + 2 + 1] annulationMi-Zhuan Li,Qi Tong,Wen-Yong Han,Si-Yi Yang,Bao-Dong Cui,Nan-Wei Wan,Yong-Zheng Chen Org. Biomol. Chem. 2020 18 1112

-

Yan Lin,Jie-Ping Wan,Yunyun Liu New J. Chem. 2020 44 8120

122775-34-2 (3-iodo-4H-chromen-4-one) 関連製品

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:122775-34-2)3-iodo-4H-chromen-4-one

清らかである:99%

はかる:250mg

価格 ($):313.0